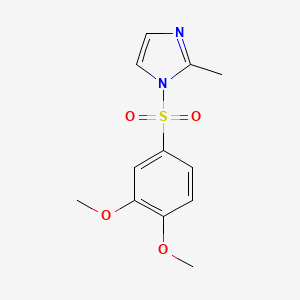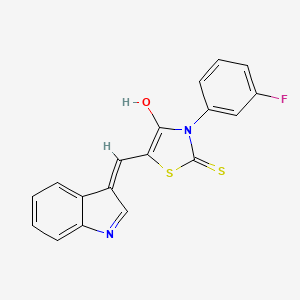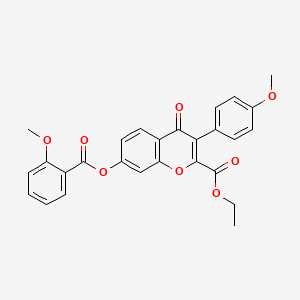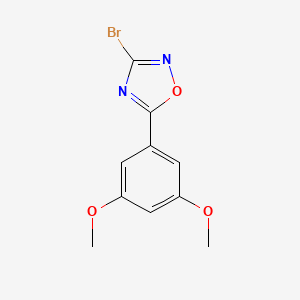
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
The synthesis of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole typically involves several steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 2-methylimidazole.
Sulfonylation: The 3,4-dimethoxyaniline undergoes sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Coupling Reaction: The resulting sulfonylated intermediate is then coupled with 2-methylimidazole using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or a similar reagent to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)sulfonyl-2-methylimidazole can be compared with other imidazole derivatives, such as:
1-(3,4-Dimethoxyphenyl)-2-methylimidazole: Lacks the sulfonyl group, which may result in different chemical reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)sulfonylimidazole: Lacks the methyl group on the imidazole ring, which may affect its steric properties and interactions with other molecules.
2-Methylimidazole: A simpler imidazole derivative without the 3,4-dimethoxyphenyl and sulfonyl groups, used as a precursor in various syntheses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-2-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-13-6-7-14(9)19(15,16)10-4-5-11(17-2)12(8-10)18-3/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQYXUVOBHGGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-((N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)benzoate](/img/structure/B3011477.png)
![2-(4-isopropoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3011478.png)
![(1S,5S)-2-Azabicyclo[3.2.0]heptane](/img/structure/B3011480.png)

![ethyl 2-{[6-chloro-2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B3011485.png)


![Methyl 2-(2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamido)thiophene-3-carboxylate](/img/structure/B3011488.png)

![N-[3-(4-chlorophenyl)-4-oxothiochromen-2-yl]furan-2-carboxamide](/img/structure/B3011491.png)
![2-{[1-(4-Chlorophenyl)ethoxy]methyl}oxirane](/img/structure/B3011492.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3011493.png)

![2,4-Dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B3011497.png)
